Cas no 2137626-76-5 (Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-)
![Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2137626-76-5x500.png)
Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- 化学的及び物理的性質
名前と識別子
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- Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-
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- インチ: 1S/C12H15ClN2O/c13-7-12(16)15-8-9-3-1-5-11-10(9)4-2-6-14-11/h1,3,5,14H,2,4,6-8H2,(H,15,16)
- InChIKey: FKTFBJMFKLQGPI-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC2=C1CCCN2)(=O)CCl
Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376991-0.1g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 0.1g |
$1183.0 | 2023-05-24 | ||
Enamine | EN300-376991-0.5g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 0.5g |
$1289.0 | 2023-05-24 | ||
Enamine | EN300-376991-1.0g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 1g |
$1343.0 | 2023-05-24 | ||
Enamine | EN300-376991-0.25g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 0.25g |
$1235.0 | 2023-05-24 | ||
Enamine | EN300-376991-2.5g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 2.5g |
$2631.0 | 2023-05-24 | ||
Enamine | EN300-376991-10.0g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 10g |
$5774.0 | 2023-05-24 | ||
Enamine | EN300-376991-0.05g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 0.05g |
$1129.0 | 2023-05-24 | ||
Enamine | EN300-376991-5.0g |
2-chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide |
2137626-76-5 | 5g |
$3894.0 | 2023-05-24 |
Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- 関連文献
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]-に関する追加情報
Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- (CAS No. 2137626-76-5): A Comprehensive Overview
Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- (CAS No. 2137626-76-5) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-Chloro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]acetamide, is characterized by its distinctive chemical structure and potential biological activities. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
The chemical structure of Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- is composed of an acetamide group attached to a substituted quinoline ring. The presence of the chloro group and the tetrahydroquinoline moiety imparts unique properties to the molecule. The quinoline ring is a common structural motif found in many biologically active compounds and is known for its ability to interact with various biological targets. The chloro substitution adds further complexity and can influence the compound's pharmacological properties.
In terms of synthesis, Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 2-chloroacetyl chloride with (1,2,3,4-tetrahydroquinolin-5-yl)methanamine in the presence of a suitable base. This method yields the desired product with high purity and yield. Recent advancements in synthetic chemistry have also led to the development of more efficient and environmentally friendly synthesis routes, which are crucial for large-scale production and pharmaceutical applications.
The biological activities of Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- have been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and pain perception. For instance, studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
Beyond its anti-inflammatory properties, Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- has also shown promise as a potential therapeutic agent for neurodegenerative diseases. Preclinical studies have indicated that the compound can protect neurons from oxidative stress and prevent the aggregation of toxic protein species associated with conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- may have broad-spectrum neuroprotective effects.
In addition to its therapeutic potential, Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- has been explored for its use as a lead compound in drug discovery efforts. The unique combination of functional groups in its structure provides a versatile platform for further chemical modifications aimed at optimizing pharmacological properties such as potency, selectivity, and bioavailability. Researchers are actively investigating derivatives of this compound to identify more potent and selective analogs for various therapeutic applications.
The safety profile of Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-5-quinolinyl)methyl]- is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully characterize its safety profile in humans. Clinical trials are currently underway to evaluate the efficacy and safety of this compound in treating various inflammatory and neurodegenerative conditions.
In conclusion, Acetamide, 2-chloro-N-[(1, 2, 3, 4-tetrahydro-----< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>- quinolin- em > - yl ) methyl ] - acet amide em > ( CAS No . 21376 6 - 76 - 5 ) represents a promising candidate for the development of novel therapeutics . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases . p > article > response >
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